molecular formula C9H5Cl3F2O2 B1411290 3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride CAS No. 1803818-55-4

3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411290
CAS No.: 1803818-55-4
M. Wt: 289.5 g/mol
InChI Key: ALOXLHVZBRTMHA-UHFFFAOYSA-N
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Description

3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride is a halogenated phenacyl derivative characterized by a dichloro-substituted aromatic ring, a difluoromethoxy group at the 5' position, and a reactive α-chloroketone moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of biologically active molecules, such as analgesics, anti-inflammatory agents, and antimicrobial compounds .

Properties

IUPAC Name

2-chloro-1-[3,4-dichloro-5-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-6(15)4-1-5(11)8(12)7(2-4)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOXLHVZBRTMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride is a halogenated phenacyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. This article discusses the biological activity of this compound, including its synthesis, mechanisms of action, and findings from recent research.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps, including halogenation and the introduction of the difluoromethoxy group. The synthetic route often employs reagents such as phosphorus oxychloride or thionyl chloride to facilitate the chlorination process.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1HalogenationCl2Room Temperature
2DifluoromethoxylationDifluoromethyl etherBase Catalyzed
3PurificationSolvent ExtractionVarious Solvents

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various phenacyl derivatives demonstrated that certain substitutions on the phenacyl ring enhanced antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 8 µg/mL, indicating potent antibacterial properties .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results showed that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity, with some derivatives demonstrating significant activity (MIC values as low as 4 µg/mL) . Notably, the presence of halogen substituents was found to play a crucial role in enhancing cytotoxic effects.

The proposed mechanism of action for this compound involves interaction with cellular targets such as enzymes and receptors. The compound may inhibit critical pathways in microbial cells or cancer cells by binding to active sites or altering protein functions. For example, the chlorinated phenacyl moiety can interfere with nucleic acid synthesis or protein translation processes within target cells .

Case Studies

  • Antibacterial Activity : A series of studies focused on the antibacterial properties of phenacyl derivatives revealed that compounds with dichloro substitutions exhibited enhanced activity against resistant strains of bacteria. The study highlighted that specific structural modifications could lead to increased potency and reduced toxicity towards mammalian cells .
  • Cytotoxicity Evaluation : In a systematic evaluation of various heterocyclic compounds, researchers found that this compound analogs displayed significant cytotoxic effects against multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a clear dose-response relationship .

Scientific Research Applications

Chemistry

  • Photoaffinity Labeling : Used to study interactions between small molecules and proteins.
  • Synthesis Intermediate : Serves as a building block in the synthesis of various organic compounds.

Biology

  • Photolabile Protecting Group : Enables controlled release of biomolecules (e.g., peptides and proteins) in biological systems.
  • Antibacterial Activity : Exhibits significant antibacterial properties against various strains, potentially disrupting essential cellular processes.

Medicine

  • Drug Development : Investigated for its potential in developing novel therapeutic agents and drug delivery systems.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.

Case Studies

  • Photoaffinity Labeling in Proteomics :
    • Researchers utilized 3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride to map protein-ligand interactions. The study demonstrated its effectiveness in identifying binding sites on target proteins, which is crucial for drug design.
  • Antibacterial Studies :
    • A study assessed the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a new antibacterial agent.
  • Drug Delivery Systems :
    • Investigations into its role as a photolabile protecting group revealed that this compound can facilitate the controlled release of drugs upon irradiation, enhancing targeted therapy approaches.

Comparison with Similar Compounds

Comparison with Similar Phenacyl Chloride Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
This compound 3',4'-Cl; 5'-OCHF₂; α-Cl C₉H₅Cl₃F₂O₂ 291.49 Synthesis of triazolothiadiazines with enhanced analgesic activity
3',5'-Dichloro-4'-methylphenacyl chloride 3',5'-Cl; 4'-CH₃; α-Cl C₉H₇Cl₃O 238.00 Research intermediate; limited biological data
3',4'-Dibromo-5'-fluorophenacyl chloride 3',4'-Br; 5'-F; α-Cl C₈H₄Br₂ClFO 330.38 Specialty chemical; potential halogenated intermediate
Phenacyl chloride Unsubstituted phenyl; α-Cl C₈H₇ClO 154.59 General precursor for analgesics, anti-inflammatory agents
2,4-Dichloro-5-fluorobenzoyl chloride 2,4-Cl; 5-F; benzoyl-Cl (no α-Cl) C₇H₂Cl₃FO 215.45 Intermediate for fluoroquinolone antibiotics (e.g., ciprofloxacin)
Key Observations:
  • Reactivity : The α-chloroketone group facilitates nucleophilic substitutions, common in phenacyl derivatives, but steric hindrance from bulky substituents (e.g., 3',5'-dichloro) may slow reaction kinetics .
Analgesic and Anti-inflammatory Properties:
  • Triazolothiadiazine Derivatives: Compounds derived from phenacyl chlorides with halogen substituents (Cl, F) exhibit superior analgesic activity. For example, compound 297b (structurally similar to the target molecule) showed 70% pain inhibition in rodent models, outperforming non-halogenated analogs .
  • Ulcerogenic Risk : Halogenated phenacyl derivatives like the target compound demonstrate reduced gastrointestinal toxicity compared to traditional NSAIDs, likely due to decreased lipid peroxidation .
Toxicity Profiles:
  • Phenacyl chloride itself is classified as toxic due to protein target interactions, but halogenation (e.g., dichloro, difluoromethoxy) may mitigate toxicity by altering metabolic pathways .

Physicochemical Properties

Property This compound Phenacyl Chloride 3',5'-Dichloro-4'-methylphenacyl Chloride
LogP (Predicted) 2.8 1.2 2.5
Water Solubility Low Moderate Low
Thermal Stability High (decomposes >200°C) Moderate High (>180°C)

The higher LogP of the target compound reflects increased hydrophobicity, advantageous for CNS-targeting drugs but challenging for aqueous solubility .

Preparation Methods

Synthesis via Aromatic Substitution on Chlorinated Precursors

A common approach involves starting with a suitably chlorinated and fluorinated aromatic compound, then introducing the phenacyl chloride moiety through acylation. For example, 3,4-dichlorophenol derivatives can be functionalized with difluoromethoxy groups, followed by acylation with chlorinated acetyl reagents.

Reaction Scheme:

Chlorinated phenol derivative → Difluoromethoxy substitution → Acylation with chlorinated acyl chloride → Final phenacyl chloride

Key Reagents:

  • Chlorinated phenols
  • Difluoromethoxy reagents (e.g., difluoromethylating agents)
  • Chlorinated acyl chlorides (e.g., chloroacetyl chloride)

Multi-step Synthesis via Halogenation and Fluorination

This method involves sequential halogenation and fluorination steps on a phenyl precursor:

  • Step 1: Synthesize a phenyl precursor with initial chlorination at the 3' and 4' positions.
  • Step 2: Introduce the difluoromethoxy group via nucleophilic substitution or electrophilic fluorination.
  • Step 3: Convert the phenacyl intermediate into the acyl chloride using thionyl chloride or oxalyl chloride.

Reaction Conditions:

  • Reactions typically occur under inert atmospheres (nitrogen or argon)
  • Temperatures range from 0°C to room temperature
  • Use of polar aprotic solvents such as dichloromethane or chloroform

Synthesis via Organometallic Intermediates

Based on patent disclosures, an alternative route involves organometallic chemistry:

  • Preparation of a phenyl organometallic reagent (e.g., Grignard reagent)
  • Reaction with chlorodifluoromethyl compounds to introduce the difluoromethoxy group
  • Acylation with chlorinated acyl chlorides to form the phenacyl chloride

Reaction Conditions:

  • Use of dry solvents like tetrahydrofuran (THF)
  • Low temperatures (-80°C to 0°C) to control reactivity
  • Catalysis with phase transfer agents or metal fluorides (e.g., KF, LiF)

Reaction Conditions and Solvent Systems

Method Solvent Temperature Range Key Reagents Notes
Aromatic substitution Toluene, benzene Room temperature Chlorinated phenols, difluoromethoxy reagents Requires selective substitution steps
Organometallic approach Tetrahydrofuran (THF) -80°C to 25°C Grignard reagents, chlorodifluoromethyl compounds Sensitive to moisture, inert atmosphere essential
Halogenation and fluorination Dichloromethane, chloroform 0°C to RT Chlorinated acyl chlorides, fluorinating agents Controlled addition to prevent over-fluorination

Notable Research Findings and Patent Data

  • A patent (WO2016058896A1) describes a multi-step synthesis involving fluorination of phenyl derivatives followed by acylation, emphasizing high selectivity and yield with fewer steps.
  • The synthesis of aryltrifluoromethyl ketones via trifluoroacetic acid derivatives and organometallic reagents is well documented, providing a basis for fluorine incorporation.
  • Use of phase transfer catalysts such as phosphonium salts enhances fluorination efficiency, especially when reacting phenyl intermediates with metal fluorides like KF or LiF in polar solvents such as sulfolane or dimethylformamide.

Summary of Key Precursors and Reagents

Precursor / Reagent Role Source / Reference
Chlorinated phenols Aromatic core Patent WO2016058896A1
Difluoromethoxy reagents Fluorine incorporation Patent WO2009126668
Chlorodifluoromethyl compounds Fluorinated side groups Literature on organometallic fluorination
Chlorinated acyl chlorides Acylation step Standard acylation reagents

Q & A

Q. What are the standard synthetic routes for 3',4'-dichloro-5'-(difluoromethoxy)phenacyl chloride, and how do reaction conditions influence yield?

Q. What analytical methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly ¹³C NMR to resolve chlorine and fluorine substituents. Gas chromatography (GC) or HPLC coupled with mass spectrometry (LC-MS) ensures purity and detects trace byproducts like diphenacyl or acetophenone derivatives, which form during incomplete reactions . Vapor-phase chromatography (vpc) can quantify product ratios in reaction mixtures (e.g., distinguishing phenacyl chloride from dibenzyl ketone) .

Q. How should researchers handle and store this compound safely?

The compound is a lachrymator (tear gas precursor) and requires handling in a fume hood with PPE (gloves, goggles). Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or decomposition . Avoid aqueous workup without prior neutralization, as residual acid may generate toxic HCl or HF vapors .

Advanced Research Questions

Q. How do competing reaction pathways influence product distribution in phenacyl chloride-based syntheses?

Phenacyl chloride derivatives undergo nucleophilic substitution (SN2) or elimination (E2) depending on base strength and steric effects. For example, potassium tert-butoxide in benzene promotes enolate formation, leading to diphenacyl (40–65% yield) via coupling of acetophenone enolate intermediates . Quenching methods (acetic acid vs. ammonium chloride) alter product ratios: acetic acid favors acetophenone (39%), while aqueous ammonium chloride isolates diphenacyl . Competing pathways are mapped via kinetic studies and in situ NMR monitoring .

Q. What role does this compound play in synthesizing heterocyclic compounds?

The compound serves as a precursor for thiadiazine and triazolothiadiazine derivatives via condensation with thioureas or thiosemicarbazides. For example, reacting it with 4-amino-5-[4-(phenylsulfonyl)phenyl]-1,2,4-triazole-3-thiol yields antimicrobial agents . The dichloro and difluoromethoxy groups enhance electrophilicity, facilitating ring closure in heterocycle formation .

Q. How can researchers resolve contradictions in reported reaction yields for similar phenacyl chloride derivatives?

Discrepancies arise from solvent polarity, reagent purity, and workup protocols. For instance, using anhydrous DCM vs. wet solvents alters hydrolysis rates of intermediate acid chlorides . Systematic studies comparing reaction scales (e.g., 0.228 mol vs. 2 mmol) reveal scalability challenges due to exothermic side reactions . Reproducibility requires strict control of moisture, temperature, and reagent stoichiometry.

Methodological Guidance

Q. What strategies optimize regioselectivity in difluoromethoxy-substituted aryl chlorides?

  • Electrophilic Aromatic Substitution (EAS): Use AlCl₃ as a Lewis catalyst to direct chloro/difluoromethoxy groups to meta or para positions .
  • Protecting Groups: Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups during Friedel-Crafts reactions to prevent undesired substitutions .
  • Computational Modeling: DFT calculations predict substituent effects on transition states, guiding synthetic routes .

Q. How can researchers mitigate hazards during large-scale synthesis?

  • Continuous Flow Systems: Minimize exposure to volatile intermediates by using microreactors .
  • Neutralization Traps: Scrub HCl/HF emissions with NaOH or CaCO₃ solutions .
  • Real-Time Monitoring: Implement FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., HF gas) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride
Reactant of Route 2
Reactant of Route 2
3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride

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